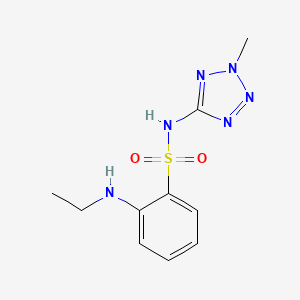
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate is an organic compound with the molecular formula C14H22O2. It is a member of the trienoate family, characterized by the presence of three conjugated double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate typically involves the esterification of the corresponding acid with ethanol. One common method is the reaction of 2,5,9-trimethyldeca-2,4,8-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino esters, alkoxy esters.
Scientific Research Applications
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5,9-trimethyldeca-2,4,8-trienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4,6-trimethyldeca-2,4,8-trienoate: Similar structure but with different positions of the methyl groups.
Ethyl 2,5,9-trimethyldeca-2,4,6-trienoate: Similar structure but with different positions of the double bonds.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
ethyl (2E,4E)-2,5,9-trimethyldeca-2,4,8-trienoate |
InChI |
InChI=1S/C15H24O2/c1-6-17-15(16)14(5)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3/b13-10+,14-11+ |
InChI Key |
HXSODUMDSWIBOR-IFQMDVHZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C(\C)/CCC=C(C)C)/C |
Canonical SMILES |
CCOC(=O)C(=CC=C(C)CCC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)










![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
